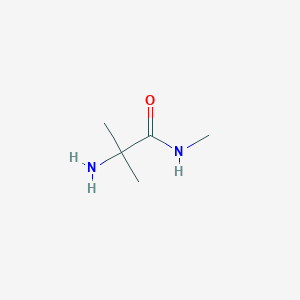

2-Amino-N,2-dimethylpropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-5(2,6)4(8)7-3/h6H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZDWTXSXRFPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-N,2-dimethylpropanamide chemical properties

An In-depth Technical Guide to 2-Amino-N,2-dimethylpropanamide: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile α-amino amide building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core chemical properties, reactivity, plausible synthetic routes, and applications, grounding theoretical knowledge in practical, field-proven insights.

Molecular Identity and Structure

This compound is a unique organic molecule featuring a primary amine adjacent to a quaternary carbon center, which is in turn bonded to a tertiary amide. This distinct substitution pattern imparts significant steric hindrance around the stereocenter, influencing its reactivity and conformational properties.

-

IUPAC Name: this compound

-

Common Synonyms: N-Methyl-2-amino-2-methylpropionamide, 2-Amino-N,2-dimethylpropionamide

-

Key CAS Number: 106914-07-2[1]

-

Molecular Formula: C₅H₁₂N₂O[1]

-

Molecular Weight: 116.16 g/mol [1]

Caption: 2D Structure of this compound.

Physicochemical Properties

Quantitative experimental data for this specific compound is not widely published. The table below summarizes its fundamental computed and known properties.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O | PubChem[2] |

| Molecular Weight | 116.16 g/mol | PubChem[2] |

| Appearance | Not specified (predicted to be solid or liquid) | - |

| Boiling Point | Not experimentally determined | - |

| Melting Point | Not experimentally determined | - |

| Solubility | Expected to be soluble in water and polar organic solvents | - |

| XLogP3-AA (Computed) | -0.8 | PubChem[2] |

| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem[2] |

| Hydrogen Bond Acceptors | 2 (from C=O and -NH₂) | PubChem[2] |

Spectroscopic Profile (Predicted)

Due to the absence of publicly available experimental spectra, this section provides a predicted analysis based on established principles of NMR and IR spectroscopy. This serves as a benchmark for researchers to verify the identity and purity of synthesized material.

Predicted ¹H NMR Spectroscopy

-

Solvent: CDCl₃ or D₂O

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.80 - 2.90 | Singlet | 3H | N-CH₃ | Methyl group attached to the amide nitrogen. The singlet indicates no adjacent protons. |

| ~ 1.50 - 2.00 | Broad Singlet | 2H | -NH₂ | Protons of the primary amine. Often appears as a broad signal and is exchangeable with D₂O. |

| ~ 1.30 - 1.40 | Singlet | 6H | -C(CH₃ )₂ | Two equivalent methyl groups on the quaternary carbon, resulting in a single, strong singlet signal. |

Predicted ¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 175 - 180 | C =O | Carbonyl carbon of the tertiary amide, typically found in this downfield region. |

| ~ 55 - 60 | C -(NH₂) | Quaternary carbon attached to the amine group. |

| ~ 35 - 40 | N-C H₃ | Carbon of the N-methyl group. |

| ~ 25 - 30 | C-(C H₃)₂ | Equivalent carbons of the two methyl groups on the quaternary center. |

Predicted IR Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| 3400 - 3250 | N-H | Symmetric & Asymmetric Stretch | Two distinct, medium-intensity bands for the primary amine. |

| 2980 - 2850 | C-H | Stretch | Strong, sharp peaks from the methyl groups. |

| 1650 - 1630 | C=O | Amide I Band Stretch | A very strong, sharp absorption characteristic of amides. |

| 1600 - 1500 | N-H | Bend | Medium intensity band from the primary amine scissoring. |

Synthesis and Reactivity

Plausible Synthetic Pathway: A Modified Strecker Synthesis

While multiple routes to α-amino amides exist, a robust and illustrative pathway is a variation of the Strecker synthesis.[3] This multi-component reaction provides a convergent approach to the core structure.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Strecker Reaction

Disclaimer: This is a representative protocol based on established chemical principles. All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

-

Imine Formation:

-

To a round-bottom flask equipped with a magnetic stirrer, add acetone (1.0 eq) and methylamine (1.1 eq, typically as a solution in THF or water) in a suitable solvent like methanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding N-methylimine intermediate. The reaction can be monitored by TLC or GC-MS.

-

-

Cyanide Addition:

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of potassium cyanide (KCN) (1.1 eq) in water. Caution: KCN is highly toxic. Handle with extreme care.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. The cyanide anion attacks the iminium ion to form the α-aminonitrile.

-

-

Hydrolysis and Amide Formation:

-

After the reaction is complete, carefully acidify the mixture with concentrated sulfuric acid (H₂SO₄) at 0°C.

-

Heat the mixture to 80-100°C for 2-4 hours. This step hydrolyzes the nitrile directly to the desired primary amide. The presence of the N-methyl group from the initial methylamine reactant results in the final tertiary amide structure.

-

Cool the reaction, basify with a strong base (e.g., NaOH) to pH > 10, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified via silica gel column chromatography or recrystallization to yield pure this compound.

-

Core Reactivity

The molecule's reactivity is dominated by its primary amine, with the tertiary amide being relatively stable.

Caption: Key reactivity pathways of this compound.

-

N-Acylation/Alkylation: The primary amine is a potent nucleophile and readily reacts with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form N-acylated or N-alkylated derivatives. This is a common strategy for incorporating the molecule into larger structures.

-

Schiff Base Formation: The amine can condense with aldehydes or ketones to form Schiff bases (imines), which can serve as intermediates for further synthetic transformations.

-

Amide Hydrolysis: The tertiary amide is resistant to hydrolysis but can be cleaved under forcing conditions (strong acid or base with heat) to yield 2-amino-2-methylpropanoic acid and methylamine.

Applications in Research and Development

While not a widely commercialized product itself, this compound serves as a valuable and specialized building block in medicinal chemistry and organic synthesis.

-

Pharmaceutical Intermediate: Its structural motif is of high interest in drug discovery. A US patent demonstrates its use as a starting material for synthesizing novel pyridine derivatives, highlighting its role as a key intermediate.[4] The related compound, 3-Amino-2,2-dimethylpropanamide, is a well-known intermediate in the synthesis of the antihypertensive drug Aliskiren, which underscores the pharmaceutical relevance of this chemical class.[5]

-

Scaffold for Unnatural Amino Acids: The α,α-disubstituted amino amide structure makes it a precursor for creating complex, sterically hindered unnatural amino acids, which are incorporated into peptides to enhance metabolic stability or enforce specific conformations.

-

Ligand Synthesis: The bifunctional nature of the molecule allows it to be used in the development of novel ligands for catalysis or as functional additives in material science.[5]

Safety and Handling

Proper handling of this compound is essential. The following information is based on data for the compound and its hydrochloride salt.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[1] |

| Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1] |

| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation.[1] |

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Use only in a well-ventilated area, preferably a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. If ventilation is inadequate, use a suitable respirator.

Protocol: Sample Preparation for NMR Analysis

-

Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 - 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or Deuterium Oxide) to the tube.[6]

-

Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.[6]

-

Referencing: If the solvent does not contain an internal reference, a small amount of a reference standard like tetramethylsilane (TMS) may be added.

-

Analysis: Insert the NMR tube into the spectrometer and proceed with data acquisition.

References

-

ResearchGate. (n.d.). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Fascinating Chemistry of α‐Haloamides. Retrieved from [Link]

-

ChemistryViews. (2023). α-Amination of Amides and Ketones. Retrieved from [Link]

-

LinkedIn. (n.d.). Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Hydrogen isocyanide (CAS 6914-07-4). Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

- Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. (2016). Chemistry & Biology Interface, 4(1), 58-65.

- Google Patents. (n.d.). CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR. Retrieved from [Link]

- Google Patents. (n.d.). US20120316147A1 - Novel pyridine derivatives.

-

PubChem. (n.d.). 2-amino-N,N-dimethylpropanamide. Retrieved from [Link]

Sources

- 1. 2-Amino-N,2-dimethyl-propanamide 95% | CAS: 106914-07-2 | AChemBlock [achemblock.com]

- 2. 2-amino-N,N-dimethylpropanamide | C5H12N2O | CID 12653781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US20120316147A1 - Novel pyridine derivatives - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Amino-N,2-dimethylpropanamide (CAS 106914-07-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N,2-dimethylpropanamide, a unique bifunctional molecule with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound, this guide synthesizes known information with expert analysis of its structural features to offer valuable insights into its physicochemical properties, reactivity, and potential applications. Where specific experimental data is unavailable, this is clearly indicated, and information is inferred from structurally analogous compounds to provide a robust predictive profile. This guide is intended to serve as a foundational resource for researchers interested in utilizing this sterically hindered amino amide as a novel building block in drug discovery and materials science.

Chemical Identity and Structure

This compound is a chiral organic compound featuring a primary amine and a tertiary amide functional group. The presence of a quaternary carbon atom alpha to the primary amine introduces significant steric hindrance, which is a key structural feature influencing its chemical reactivity and potential pharmacological properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 106914-07-2 | [2] |

| Molecular Formula | C₅H₁₂N₂O | [2] |

| Molecular Weight | 116.16 g/mol | [2] |

| SMILES | CC(C)(N)C(=O)NC | [2] |

| InChIKey | WSFGOLVWRKEQOW-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Predicted Value / Information | Basis of Prediction / Source |

| Melting Point | Data not available. Likely a low-melting solid or a high-boiling liquid at room temperature. | Inferred from similar small organic molecules. |

| Boiling Point | Data not available. Expected to be relatively high due to hydrogen bonding capabilities of the amine and amide groups. | Inferred from physicochemical principles. |

| Solubility | Expected to be soluble in water and polar organic solvents such as methanol, ethanol, and DMSO. | The presence of polar amine and amide functional groups suggests solubility in polar solvents.[3] |

| pKa | The primary amine is expected to have a pKa in the range of 9-10, typical for primary alkylamines. The amide N-H is significantly less acidic. | General principles of organic chemistry.[4] |

| XLogP3 | -0.8 | Computed by PubChem.[1] |

| Topological Polar Surface Area | 46.3 Ų | Computed by PubChem.[1] |

Synthesis and Characterization

While a specific, detailed synthesis protocol for this compound is not prominently published, a plausible synthetic route can be devised based on established methods for the synthesis of sterically hindered amides.

Proposed Synthetic Pathway

A logical approach would involve the amidation of a protected α-amino acid, followed by deprotection. Given the steric hindrance around the quaternary carbon, specialized coupling reagents may be necessary to achieve good yields.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Boc-2-amino-N,2-dimethylpropanamide

-

To a solution of Boc-α,α-dimethylglycine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of methylamine (1.2 equivalents, e.g., as a solution in THF or as a salt with subsequent basification) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the protected amide.

Step 2: Synthesis of this compound

-

Dissolve the purified Boc-2-amino-N,2-dimethylpropanamide in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 equivalents) or a saturated solution of HCl in 1,4-dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the removal of the Boc protecting group by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

If the hydrochloride salt is formed, it can be used as such or neutralized with a suitable base to yield the free amine. Purification can be achieved by recrystallization or chromatography if necessary.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound are readily available. The following are predicted spectral characteristics based on its structure.

¹H NMR Spectroscopy (Predicted):

-

δ (ppm):

-

~1.2-1.4 (s, 6H): Two equivalent methyl groups on the quaternary carbon.

-

~1.5-2.5 (br s, 2H): Protons of the primary amine.

-

~2.7 (d, 3H): Methyl group attached to the amide nitrogen, showing coupling to the amide N-H.

-

~7.5-8.0 (br s, 1H): Amide N-H proton.

-

¹³C NMR Spectroscopy (Predicted):

-

δ (ppm):

-

~25: Methyl groups on the quaternary carbon.

-

~26: N-methyl group of the amide.

-

~55-60: Quaternary carbon (C-NH₂).

-

~175-180: Carbonyl carbon of the amide.

-

Infrared (IR) Spectroscopy (Predicted):

-

Wavenumber (cm⁻¹):

-

3300-3400: N-H stretching of the primary amine (two bands).

-

~3200-3300: N-H stretching of the secondary amide.

-

~1640-1680: C=O stretching of the amide (Amide I band).

-

~1550: N-H bending of the amide (Amide II band).

-

Mass Spectrometry (Predicted):

-

[M+H]⁺: m/z = 117.1028

Reactivity and Potential Applications

The bifunctional nature of this compound, combined with its sterically hindered core, makes it an interesting building block for various applications.

Chemical Reactivity

The reactivity of this molecule is dictated by its primary amine and tertiary amide functional groups.

-

Primary Amine: The primary amine is a nucleophilic center and can undergo typical reactions such as N-alkylation, N-acylation, and formation of Schiff bases with aldehydes and ketones. The steric hindrance from the adjacent gem-dimethyl group may slow the rate of these reactions compared to less hindered primary amines.

-

Tertiary Amide: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. It can also be reduced to the corresponding diamine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5]

Applications in Drug Discovery and Medicinal Chemistry

The 2,2-dimethylpropanamide scaffold is a privileged structure in medicinal chemistry due to its ability to impart metabolic stability.[6] The gem-dimethyl group can act as a "metabolic shield," preventing enzymatic degradation at the adjacent positions.

-

Scaffold for Novel Therapeutics: This compound can serve as a starting point for the synthesis of new chemical entities. The primary amine provides a handle for derivatization to explore structure-activity relationships.

-

Peptidomimetics: The α,α-disubstituted amino acid core can be incorporated into peptide sequences to induce specific conformations and increase resistance to peptidases.

-

Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be used as a fragment in screening campaigns to identify new binding motifs for therapeutic targets.

While no specific biological activity has been reported for this compound itself, structurally related compounds have shown a wide range of activities, suggesting the potential for derivatives of this molecule in various therapeutic areas.[7]

Safety and Handling

Detailed toxicological studies for this compound are not available. However, based on information from suppliers and data for structurally similar compounds, the following safety precautions should be observed.

GHS Hazard Statements (from supplier information for the hydrochloride salt): [8]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves. A lab coat should be worn to prevent skin contact.

-

Respiratory Protection: If working with a powder or in a poorly ventilated area, use a NIOSH-approved respirator.

-

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound (CAS 106914-07-2) is a sterically hindered bifunctional molecule with considerable potential as a building block in synthetic and medicinal chemistry. While specific experimental data for this compound is sparse, its structural features allow for a predictive understanding of its properties and reactivity. The presence of a primary amine and a stable tertiary amide, coupled with a metabolically robust gem-dimethyl scaffold, makes it an attractive candidate for the development of novel chemical entities with potentially favorable pharmacokinetic profiles. This technical guide provides a foundational understanding of this compound and is intended to stimulate further research into its synthesis, characterization, and application in drug discovery and materials science.

References

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). This compound hydrochloride. Retrieved January 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved January 15, 2026, from [Link]

-

CHIMIA. (2014). The Synthesis of Sterically Hindered Amides. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2014). The Synthesis of Sterically Hindered Amides. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 2-amino-N,N-dimethylpropanamide. Retrieved January 15, 2026, from [Link]

-

Angene Chemical. (2024). 2-Hydroxy-N,N-dimethylpropanamide Safety Data Sheet. Retrieved January 15, 2026, from [Link]

-

CPAChem. (n.d.). N,N-Dimethyldecanamide Safety data sheet. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). N-(2-aminoethyl)-2,2-dimethylpropanamide. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). N-(2-adamantyl)-2-amino-N,2-dimethylpropanamide. Retrieved January 15, 2026, from [Link]

-

PubMed. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-N-methylpropanamide. Retrieved January 15, 2026, from [Link]

-

YouTube. (2019). Properties of Amides. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-N-ethylpropanamide. Retrieved January 15, 2026, from [Link]

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved January 15, 2026, from [Link]

-

LookChem. (n.d.). Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. Retrieved January 15, 2026, from [Link]

-

PubMed Central. (2020). Pharmacochemical Study of Multitarget Amino Acids' Hybrids: Design, Synthesis, In vitro, and In silico Studies. Retrieved January 15, 2026, from [Link]

-

PubMed. (1998). Hypoxia-selective agents derived from 2-quinoxalinecarbonitrile 1,4-di-N-oxides. 2. Retrieved January 15, 2026, from [Link]

-

P212121 Store. (n.d.). 2-Amino-N-methyl-DL-propanamide. Retrieved January 15, 2026, from [Link]

-

PubMed. (2009). 2,3-Anhydrosugars in glycoside bond synthesis. Application to 2,6-dideoxypyranosides. Retrieved January 15, 2026, from [Link]

-

MDPI. (2021). Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling with the Cubic-Plus-Association and the Modified Kent-Eisenberg Models. Retrieved January 15, 2026, from [Link]

-

MDPI. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved January 15, 2026, from [Link]

-

PubMed. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

ResearchGate. (2019). Characteristics and Properties of Amino Acids (AA). Retrieved January 15, 2026, from [Link]

-

ACS Publications. (2003). Fundamental Thermochemical Properties of Amino Acids: Gas-Phase and Aqueous Acidities and Gas-Phase Heats of Formation. Retrieved January 15, 2026, from [Link]

-

National Institutes of Health. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Retrieved January 15, 2026, from [Link]

-

National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved January 15, 2026, from [Link]

-

EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved January 15, 2026, from [Link]

Sources

- 1. 2-amino-N,N-dimethylpropanamide | C5H12N2O | CID 12653781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-N,2-dimethyl-propanamide 95% | CAS: 106914-07-2 | AChemBlock [achemblock.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amine synthesis by amide reduction [organic-chemistry.org]

- 6. angenechemical.com [angenechemical.com]

- 7. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound hydrochloride | C5H13ClN2O | CID 53409047 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 2-Amino-N,2-dimethylpropanamide starting materials

Modern methods circumvent the need for protecting groups by using Lewis acid catalysts. These catalysts can selectively activate the carboxylic acid group towards nucleophilic attack by an amine, even in the presence of the free amino group on the same molecule. Boron-based reagents are particularly effective for this transformation. [12][13]

Experimental Protocol: Direct Amidation of AIB

-

To a suspension of 2-amino-2-methylpropanoic acid (AIB) (1.0 eq) in a suitable solvent (e.g., toluene or CPME), add methylamine (solution in THF or as a gas) (1.5-2.0 eq).

-

Add a catalytic amount of a suitable Lewis acid, such as a boronic acid derivative or B(OCH₂CF₃)₃ (5-10 mol%). [8]3. Heat the reaction mixture in a flask equipped with a Dean-Stark apparatus to azeotropically remove water and drive the reaction to completion.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture. The workup typically involves an aqueous wash to remove the catalyst and any unreacted AIB.

-

The organic layer is then dried and concentrated, and the resulting product, this compound, can be purified by column chromatography or recrystallization.

Method 2: Classical Protection-Coupling-Deprotection Strategy

This traditional three-step approach is highly reliable and provides excellent control over the reaction, making it a cornerstone of peptide synthesis.

Caption: Classical workflow for the synthesis of this compound.

Experimental Protocol: Classical Amidation

-

Step 1: N-Protection.

-

Dissolve AIB (1.0 eq) in a mixture of dioxane and water. Add a base such as sodium hydroxide to adjust the pH to ~9-10.

-

Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and stir vigorously at room temperature for 12 hours.

-

Acidify the mixture with a mild acid (e.g., citric acid solution) and extract the N-Boc-AIB product with ethyl acetate.

-

Dry the organic layer and concentrate to yield the protected amino acid.

-

-

Step 2: Amide Coupling.

-

Dissolve N-Boc-AIB (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent such as EDC (1.1 eq) and an activator like HOBt (1.1 eq).

-

Add a mild base like diisopropylethylamine (DIPEA) (1.2 eq).

-

Add methylamine hydrochloride (1.2 eq) and stir the mixture at room temperature for 8-12 hours.

-

Perform a standard aqueous workup to remove the coupling reagents and salts.

-

Dry and concentrate the organic layer to obtain the protected amide.

-

-

Step 3: Deprotection.

-

Dissolve the protected amide from Step 2 in DCM.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir at room temperature for 1-2 hours until the Boc group is completely cleaved (monitor by TLC).

-

Concentrate the mixture under reduced pressure. The product will be the hydrochloride or trifluoroacetate salt.

-

Neutralize with a base and purify by chromatography or recrystallization to obtain the final product, this compound.

-

Conclusion

The synthesis of this compound is a well-established process that hinges on the robust formation of its core intermediate, 2-amino-2-methylpropanoic acid (AIB). Both the Strecker synthesis and the Bucherer-Bergs reaction offer high-yielding and scalable routes to AIB from inexpensive starting materials, with the choice often depending on laboratory preference for intermediate handling and purification. The final amidation can be achieved either through modern, efficient direct catalytic methods or via the highly reliable, albeit longer, classical protection-coupling-deprotection sequence. For any route involving cyanide, adherence to strict safety protocols is paramount.

References

-

Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. Available at: [Link]

-

Synthetic methods of peptides containing unnatural α,α-disubstituted... ResearchGate. Available at: [Link]

-

Synthesis of naturally occurring uridine-alpha-amino acid derivatives by the application of Ugi reaction. PubMed. Available at: [Link]

-

The Synthesis and Properties of 2-Amino-2-Methyl Propanoic Acid. TXST Digital Repository. Available at: [Link]

-

Bucherer–Bergs reaction. Wikipedia. Available at: [Link]

-

Bucherer-Bergs Reaction. Thieme. Available at: [Link]

-

2-Aminoisobutyric acid. Wikipedia. Available at: [Link]

-

Formation of unexpected α-amino amidine through three-component 'UGI condensation reaction'. RSC Publishing. Available at: [Link]

-

Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. Available at: [Link]

-

Green Ugi-3CR Method for the Synthesis of α-Aminoamides in Water Using SLS. MDPI. Available at: [Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH. Available at: [Link]

-

Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. Pharmaffiliates. Available at: [Link]

-

Strecker Synthesis. NROChemistry. Available at: [Link]

-

Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. Nature. Available at: [Link]

-

Strecker Synthesis. Master Organic Chemistry. Available at: [Link]

-

2-amino-2-methylpropanoic acid. Stenutz. Available at: [Link]

-

Strecker amino acid synthesis. Wikipedia. Available at: [Link]

- Preparation method of 2-amino-2-methyl-1-propyl alcohol. Google Patents.

-

Synthesis of amide derivatives from fatty acids and amino acids with amines using TiCp2Cl2 as catalyst. ResearchGate. Available at: [Link]

-

2-Amino-2-methylpropanoic acid;2-oxopentanedioic acid. PubChem. Available at: [Link]

-

Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC - NIH. Available at: [Link]

-

2-amino-N,N-dimethylpropanamide. PubChem. Available at: [Link]

-

Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. ResearchGate. Available at: [Link]

Sources

- 1. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 2. 2-amino-2-methylpropanoic acid [stenutz.eu]

- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N¹,N¹-Dimethyl-L-alaninamide: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of N¹,N¹-Dimethyl-L-alaninamide, a chiral building block derived from the natural amino acid L-alanine. While not extensively cataloged in commercial databases, its synthesis is readily achievable through standard peptide chemistry, and its properties can be reliably predicted. This document serves as a resource for researchers, chemists, and drug development professionals, offering detailed protocols for its synthesis and purification, in-depth analysis of its expected physicochemical and spectroscopic properties, and a discussion of its potential applications in medicinal chemistry and asymmetric synthesis. Our approach emphasizes the causal relationships in experimental design and provides self-validating workflows to ensure scientific rigor.

Introduction: The Significance of Chiral Alaninamide Derivatives

Chirality is a cornerstone of modern pharmacology, as the stereochemistry of a molecule often dictates its biological activity.[][2] Enantiomers of the same drug can exhibit vastly different potencies, metabolic pathways, and toxicological profiles.[] Consequently, the demand for enantiomerically pure chiral building blocks is persistent and growing within the drug discovery landscape.[3]

Amino acid derivatives, such as alaninamides, are particularly valuable scaffolds. They offer a dense array of functional groups—an amine, an amide, and a chiral center—in a compact structure. N¹,N¹-Dimethyl-L-alaninamide, the subject of this guide, is a tertiary amide derivative of L-alanine. The incorporation of an N,N-dimethylamide moiety can significantly alter the parent molecule's properties, including:

-

Increased Metabolic Stability: Tertiary amides are generally more resistant to enzymatic cleavage by proteases compared to primary or secondary amides.

-

Modified Solubility: The N,N-dimethyl group can impact aqueous and organic solubility profiles.

-

Conformational Constraints: The dimethylamide group can influence the molecule's three-dimensional shape and its ability to interact with biological targets.

This guide provides the foundational knowledge required to synthesize, characterize, and strategically employ N¹,N¹-Dimethyl-L-alaninamide in research and development programs.

Physicochemical and Structural Properties

While a specific CAS number for N¹,N¹-Dimethyl-L-alaninamide is not prominently listed in major chemical databases like PubChem or SciFinder, its identity is unambiguously defined by its structure. It is crucial to distinguish it from its isomer, N,N'-Dimethyl-L-alaninamide (CAS 82597-80-6), which features one methyl group on the amide nitrogen and one on the α-amino nitrogen.[4]

Table 1: Identifiers and Computed Properties for N¹,N¹-Dimethyl-L-alaninamide

| Property | Value | Source / Method |

| IUPAC Name | (2S)-2-amino-N,N-dimethylpropanamide | Nomenclature Rules |

| Molecular Formula | C₅H₁₂N₂O | Calculated |

| Molecular Weight | 116.16 g/mol | Calculated |

| Canonical SMILES | CC(C(=O)N(C)C)N | Structure Based |

| Chirality | (S)-configuration (derived from L-alanine) | Precursor Based |

| Predicted LogP | ~ -1.0 to -0.5 | Computational Est. |

| Predicted Boiling Point | ~ 180-200 °C | Computational Est. |

| Predicted Solubility | High in water, methanol; Soluble in DCM, THF | Chemical Principles |

Synthesis and Purification Workflow

The synthesis of N¹,N¹-Dimethyl-L-alaninamide is a classic example of peptide chemistry, involving three key stages: protection of the α-amine, amide bond formation, and deprotection. This strategy ensures regioselectivity and prevents unwanted side reactions like polymerization.

Synthetic Strategy Overview

The most logical and field-proven approach begins with commercially available L-alanine.

-

Protection: The nucleophilic α-amino group is protected as a tert-butoxycarbonyl (Boc) carbamate. This group is stable under the basic conditions of the subsequent coupling reaction but is easily removed under acidic conditions.[5]

-

Amide Coupling: The carboxylic acid of Boc-L-alanine is activated using a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). This forms a highly reactive intermediate that readily couples with dimethylamine to form the desired tertiary amide.[6][7] HOBt is crucial for accelerating the reaction and minimizing racemization at the chiral center.[8]

-

Deprotection: The Boc group is removed using a strong acid, typically trifluoroacetic acid (TFA), in an inert solvent like dichloromethane (DCM). This reaction proceeds cleanly at room temperature, liberating the final product as its TFA salt.[9][10]

Visualization of Synthetic Workflow

Caption: Synthetic workflow for N¹,N¹-Dimethyl-L-alaninamide.

Detailed Experimental Protocol

Materials: L-Alanine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium Hydroxide (NaOH), Dioxane, Water, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), 1-Hydroxybenzotriazole hydrate (HOBt·H₂O), Dimethylamine (2.0 M solution in THF), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Ethyl Acetate, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-Alanine)

-

Dissolve L-alanine (1.0 eq) in a 1:1 mixture of dioxane and 1M NaOH (aq) solution. Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

-

Concentrate the mixture in vacuo to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (2x) to remove unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl (aq). A white precipitate should form.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield Boc-L-alanine as a white solid.[11] Purity can be confirmed by ¹H NMR.

Step 2: Synthesis of Boc-N¹,N¹-Dimethyl-L-alaninamide

-

Dissolve Boc-L-alanine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add HOBt·H₂O (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir for 20 minutes at room temperature to pre-activate the carboxylic acid. Causality Note: Pre-activation forms the HOBt-ester, which is less prone to racemization and reacts more efficiently with the amine than the O-acylisourea intermediate from EDC alone.[7][8]

-

Cool the mixture to 0 °C and add dimethylamine (2.0 M solution in THF, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid (aq), saturated sodium bicarbonate (aq) (2x), and brine (2x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude protected product. Purify by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes).

Step 3: Deprotection to Yield N¹,N¹-Dimethyl-L-alaninamide (TFA Salt)

-

Dissolve the purified Boc-N¹,N¹-Dimethyl-L-alaninamide (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Safety Note: This reaction evolves carbon dioxide and isobutylene gas; ensure adequate ventilation and do not perform in a sealed container.[9]

-

Stir the solution at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Remove the solvent and excess TFA in vacuo. Co-evaporation with DCM (3x) can help remove residual TFA.

-

The resulting residue is the N¹,N¹-Dimethyl-L-alaninamide as its trifluoroacetate salt, which can be used directly or triturated with diethyl ether to yield a solid.

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Visualization of Analytical Workflow

Caption: Analytical workflow for product validation.

Expected Spectroscopic Profile

The following table summarizes the key signals expected from spectroscopic analysis of the final product, N¹,N¹-Dimethyl-L-alaninamide.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | (In D₂O or MeOD) • -CH(NH₂)- (quartet, 1H): ~3.8-4.2 ppm • -CH₃ (doublet, 3H): ~1.3-1.5 ppm • -N(CH₃)₂ (two singlets, 6H total): ~2.9-3.2 ppm. Note: The two methyl groups on the tertiary amide are diastereotopic due to restricted rotation around the C-N bond, and will likely appear as two distinct singlets. |

| ¹³C NMR | (In D₂O or MeOD) • Amide Carbonyl (C=O): ~172-175 ppm • α-Carbon (-CH-): ~50-55 ppm • Amide Methyls (-N(CH₃)₂): ~35-38 ppm (two distinct signals expected) • β-Carbon (-CH₃): ~16-20 ppm |

| FT-IR | • N-H Stretch (primary amine): Two bands ~3300-3400 cm⁻¹ (medium) • C-H Stretch (aliphatic): ~2850-3000 cm⁻¹ • Amide C=O Stretch (tertiary): Strong band ~1630-1650 cm⁻¹ • N-H Bend (primary amine): ~1590-1650 cm⁻¹ (may overlap with C=O) |

| Mass Spec. (ESI+) | [M+H]⁺: Expected at m/z = 117.10 |

Reactivity, Stability, and Handling

-

Chemical Reactivity: The primary reactive sites are the nucleophilic α-amino group and the amide bond. The amine can be further functionalized through alkylation, acylation, or sulfonylation. The tertiary amide bond is relatively robust but can be hydrolyzed under harsh acidic or basic conditions with prolonged heating.

-

Stability and Storage: As a primary amine, N¹,N¹-Dimethyl-L-alaninamide is slightly basic and may slowly absorb atmospheric CO₂. It is best stored as its salt (e.g., hydrochloride or trifluoroacetate) in a tightly sealed container under inert gas in a cool, dry place.

-

Safe Handling: While specific toxicological data is not available, standard laboratory precautions for handling amine-containing organic compounds should be followed. This includes using a chemical fume hood, wearing personal protective equipment (PPE) such as safety glasses, lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9][10]

Applications in Research and Drug Development

N¹,N¹-Dimethyl-L-alaninamide is a versatile chiral building block with potential applications in several areas:

-

Peptidomimetics: The N-terminal primary amine can be elongated to create novel peptide-like structures. The N,N-dimethylamide C-terminus provides a metabolically stable cap, a common strategy in peptide drug design to prevent degradation by carboxypeptidases.[7]

-

Asymmetric Synthesis: The chiral center and primary amine make it a candidate for derivatization into novel chiral ligands for asymmetric catalysis.

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized chiral molecule, it can serve as an initial fragment for screening against biological targets. Recent studies have shown that other novel alaninamide derivatives possess potent antiseizure and antinociceptive activities, highlighting the therapeutic potential of this chemical class.[12]

Conclusion

N¹,N¹-Dimethyl-L-alaninamide represents a valuable, yet under-documented, tool for chemical and pharmaceutical research. Its straightforward, high-yielding synthesis from L-alanine via standard protection, coupling, and deprotection protocols makes it highly accessible. By understanding its predicted physicochemical properties and spectroscopic signatures as detailed in this guide, researchers can confidently synthesize, purify, and utilize this chiral building block to advance projects in drug discovery, asymmetric catalysis, and materials science. This document provides the necessary expert framework to bridge the gap between theoretical structure and practical application.

References

-

Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved from commonorganicchemistry.com.

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from jk-sci.com.

-

Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. (n.d.). Retrieved from commonorganicchemistry.com.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25751028, N,N

2-Dimethyl-L-alaninamide. Retrieved from PubChem. -

Subramanian, G., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information.

-

Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... (n.d.). Retrieved from ResearchGate.

-

Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.

-

Dunn, P. J., et al. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.

-

Jakubiec, M., et al. (2021). Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization. International Journal of Molecular Sciences, 22(16), 8899.

-

TCI Chemicals. (2025). SAFETY DATA SHEET. Retrieved from tcichemicals.com.

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from bachem.com.

-

Scribd. (n.d.). TFA Deprotection. Retrieved from Scribd.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5488191, N,N-Dimethylalanine. Retrieved from PubChem.

-

Smolecule. (n.d.). Buy N1,N2-Dimethyl-L-alaninamide hydrochloride. Retrieved from smolecule.com.

-

Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111.

-

ChemicalBook. (2025). N,N-Dimethyl-L-Alanine. Retrieved from chemicalbook.com.

-

Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from monash.edu.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 444939, L-Alaninamide. Retrieved from PubChem.

-

ChemicalBook. (n.d.). N-(tert-Butoxycarbonyl)-L-alanine synthesis. Retrieved from chemicalbook.com.

-

Chemdad Co., Ltd. (n.d.). N,N-Dimethyl-L-Alanine. Retrieved from chemdad.com.

-

Ilardi, E. A., et al. (2020). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 25(16), 3640.

-

Santa Cruz Biotechnology. (n.d.). Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide. Retrieved from scbt.com.

-

Kumar, P. (2018). Role of Chirality in Drugs. Juniper Online Journal of Case Studies.

Sources

- 2. N1-(3-aminopropyl)-N1-(3-(dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine | C13H32N4 | CID 22568124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Dimethyl-L-Alanine | 157431-09-9 [chemicalbook.com]

- 4. N,N~2~-Dimethyl-L-alaninamide | C5H12N2O | CID 25751028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. bachem.com [bachem.com]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 12. Boc Deprotection - TFA [commonorganicchemistry.com]

An In-depth Technical Guide on the Solubility of 2-Amino-N,2-dimethylpropanamide in Organic Solvents

This technical guide offers a comprehensive analysis of the solubility characteristics of 2-Amino-N,2-dimethylpropanamide, a compound of interest in pharmaceutical and chemical research. While specific quantitative solubility data for this molecule is not extensively documented in publicly available literature, this guide provides a robust framework for understanding its solubility based on fundamental chemical principles and the behavior of structurally analogous compounds. Furthermore, it outlines a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents, empowering researchers to generate reliable data for their specific applications.

Core Principles Governing Solubility

The solubility of a compound is fundamentally dictated by the interplay of intermolecular forces between the solute (this compound) and the solvent. The adage "like dissolves like" serves as a primary guiding principle. The molecular structure of this compound, featuring both a polar primary amine group (-NH2) and an amide linkage (-C(=O)N-), alongside nonpolar alkyl groups (three methyl groups), suggests a nuanced solubility profile.

Key Molecular Features Influencing Solubility:

-

Polar Functional Groups: The primary amine and amide groups are capable of hydrogen bonding, both as donors (N-H) and acceptors (N and O). This confers a degree of polarity to the molecule.

-

Nonpolar Moieties: The three methyl groups contribute to the nonpolar character of the molecule, influencing its interaction with nonpolar solvents.

-

Molecular Size and Shape: The relatively compact structure of this compound will also play a role in how it packs into a solvent's structure.

Expected Solubility Trends:

Based on these features, we can anticipate the following solubility behavior:

-

High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be effective at dissolving this compound. These solvents can engage in hydrogen bonding with the amine and amide groups, facilitating dissolution.

-

Good Solubility in Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone should also be good solvents. While they cannot donate hydrogen bonds, their polarity allows for strong dipole-dipole interactions.

-

Moderate to Low Solubility in Nonpolar Solvents: In nonpolar solvents like toluene, hexane, and diethyl ether, solubility is likely to be limited. The energy required to break the hydrogen bonds between the solute molecules may not be sufficiently compensated by the weak van der Waals forces with the solvent.

Physicochemical Properties of this compound and Related Compounds

A summary of the key physicochemical properties of this compound and a structurally similar compound, 2,2-dimethylpropanamide, are presented in Table 1. These properties provide a basis for predicting solubility behavior.

| Property | This compound | 2,2-dimethylpropanamide (Pivalamide) | Reference(s) |

| IUPAC Name | This compound | 2,2-dimethylpropanamide | [1][2] |

| CAS Number | 106914-07-2 | 754-10-9 | [1][2] |

| Molecular Formula | C5H12N2O | C5H11NO | [1][2] |

| Molecular Weight | 116.16 g/mol | 101.15 g/mol | [1][2] |

| Appearance | Not specified (likely solid) | Solid | [2] |

| Melting Point | Not specified | 154-157 °C | [2] |

| Boiling Point | Not specified | 212 °C | [2] |

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[3][4][5] This method ensures that the solution has reached a state of saturation, providing a reliable and reproducible measure of solubility. The following is a detailed protocol for determining the solubility of this compound in an organic solvent.

Materials and Equipment

-

This compound (solid form)

-

Selected organic solvents (analytical grade)

-

Sealed vials or flasks

-

Temperature-controlled orbital shaker or incubator

-

Syringe filters (appropriate for the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation of Supersaturated Solutions:

-

Equilibration:

-

Place the sealed vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[4][8] It is advisable to determine the equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.[7]

-

-

Sample Separation:

-

Once equilibrium is achieved, carefully remove the vials from the shaker and allow the undissolved solid to settle.

-

Withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter that is compatible with the organic solvent to remove any undissolved microparticles.[6] This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the organic solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / 1000

-

Self-Validating System and Trustworthiness

The reliability of this protocol is ensured by several key factors:

-

Use of Excess Solid: This guarantees that the solution is truly saturated at equilibrium.

-

Confirmation of Equilibrium: By sampling at multiple time points, the attainment of a stable concentration is verified.

-

Proper Separation: Filtration removes any suspended solids that would lead to erroneously high solubility values.

-

Validated Analytical Method: The use of a specific and validated analytical technique like HPLC ensures accurate quantification.

Visualizing the Experimental Workflow

The logical flow of the solubility determination process is illustrated in the following diagram.

Caption: Experimental workflow for determining the solubility of this compound.

Molecular Interactions and Solubility

The dissolution process can be visualized as a balance of intermolecular forces. For this compound to dissolve in a solvent, the interactions between the solute and solvent molecules must be strong enough to overcome the solute-solute and solvent-solvent interactions.

Caption: Intermolecular forces governing the dissolution process.

Conclusion

References

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

Biorelevant.com. (n.d.). What is equilibrium solubility of a drug?. Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

-

PubChem. (n.d.). CID 100979034 | C5H10NO+. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-aminoethyl)-2,2-dimethylpropanamide. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

-

PubChem. (n.d.). 2-amino-N,N-dimethylpropanamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

-

Jay C. McLaughlin. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

Solubility of Things. (n.d.). N,N-Dimethylpropanamide. Retrieved from [Link]

-

Indian Journal of Chemistry. (1981). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

-

PubMed. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Retrieved from [Link]

Sources

- 1. 2-Amino-N,2-dimethyl-propanamide 95% | CAS: 106914-07-2 | AChemBlock [achemblock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. biorelevant.com [biorelevant.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-Depth Technical Guide to the Potential Research Applications of 2-Amino-N,2-dimethylpropanamide

Abstract

2-Amino-N,2-dimethylpropanamide is a structurally unique small molecule that, while currently underrepresented in scientific literature, possesses significant potential as a versatile building block in medicinal chemistry and drug discovery. Its key architectural features—a primary amine, a secondary amide, and a gem-dimethyl group at the alpha-carbon—suggest a confluence of desirable properties for the synthesis of novel chemical entities. This guide provides a comprehensive analysis of the compound's physicochemical properties and explores its potential research applications. By examining the structure-activity relationships of analogous compounds and the well-documented roles of its constituent functional groups, we delineate a strategic roadmap for researchers to unlock the latent value of this promising chemical scaffold. This document serves as a foundational resource for scientists engaged in the design and synthesis of next-generation therapeutics, offering detailed, actionable protocols for derivatization and initial biological screening.

Introduction: Unveiling a Scaffold of Potential

In the landscape of drug discovery, the identification of novel molecular scaffolds that offer both synthetic tractability and favorable pharmacological properties is of paramount importance. This compound (CAS: 106914-07-2) emerges as such a scaffold. While specific biological activities for this compound have not been extensively reported, a thorough analysis of its structural components provides a strong rationale for its investigation as a precursor to new therapeutic agents.

The molecule incorporates three key features that are highly valued in medicinal chemistry:

-

Primary Amine: A versatile functional handle for a wide array of chemical modifications, allowing for the introduction of diverse pharmacophoric elements through reactions like acylation, alkylation, and reductive amination. Studies have also suggested that primary amines may offer a more favorable toxicological profile compared to their secondary and tertiary counterparts.[1]

-

Secondary Amide: A common functional group in many approved drugs, contributing to structural rigidity and the formation of crucial hydrogen bond interactions with biological targets.

-

gem-Dimethyl Group: The presence of two methyl groups on the alpha-carbon is a particularly noteworthy feature. This "gem-dimethyl" motif is found in numerous natural products and clinically successful drugs.[2][3][4][5] Its inclusion can confer several advantages, including increased metabolic stability, enhanced binding affinity through hydrophobic interactions, and a reduction in conformational flexibility, which can lead to higher target selectivity.[2][4][5]

This guide will deconstruct the potential of this compound, offering a theoretical framework and practical methodologies for its application in modern drug discovery workflows.

Physicochemical and Structural Properties

A foundational understanding of a compound's physical and chemical characteristics is essential before embarking on any research application.

| Property | Value | Source |

| CAS Number | 106914-07-2 | [6] |

| Molecular Formula | C₅H₁₂N₂O | [6] |

| Molecular Weight | 116.16 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| SMILES | CNC(=O)C(C)(C)N | [6] |

The structure of this compound presents a sterically hindered environment around the primary amine due to the adjacent gem-dimethyl group. This has important implications for its reactivity, potentially requiring more robust coupling conditions for derivatization.

Core Research Application: A Scaffold for Combinatorial Library Synthesis

The primary and most immediate application of this compound is as a foundational scaffold for the synthesis of diverse chemical libraries. Its bifunctional nature (amine and amide) allows for the systematic exploration of chemical space to identify novel bioactive compounds.

Rationale: The Power of the Propanamide Scaffold

The propanamide core is a privileged structure in medicinal chemistry. A notable analogue, 3-Amino-2,2-dimethylpropanamide, is a key intermediate in the synthesis of the antihypertensive drug Aliskiren.[7] This highlights the utility of the dimethylpropanamide backbone in constructing complex and biologically active molecules. By utilizing this compound, researchers can generate novel libraries of compounds that share the beneficial properties of this scaffold while exploring new biological targets.

Proposed Synthetic Workflow: Library Generation

The following workflow outlines a general strategy for creating a targeted library of N-acylated derivatives of this compound.

Sources

- 1. Amine promiscuity and toxicology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Amino-N,2-dimethyl-propanamide 95% | CAS: 106914-07-2 | AChemBlock [achemblock.com]

- 7. nbinno.com [nbinno.com]

The Strategic Role of 2-Amino-N,2-dimethylpropanamide in Modern Drug Development: A Technical Guide

Preamble: The Unseen Architect of Therapeutic Innovation

In the intricate tapestry of pharmaceutical synthesis, intermediates are the unsung heroes, the foundational threads from which life-changing therapeutics are woven. Among these crucial building blocks, 2-Amino-N,2-dimethylpropanamide has emerged as a molecule of significant interest. Its unique structural features—a primary amine and a tertiary amide flanking a quaternary carbon—offer a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth technical exploration of the synthesis and application of this compound, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind its synthetic pathways and its pivotal role in the creation of potent enzyme inhibitors, moving beyond mere procedural descriptions to offer field-proven insights.

Physicochemical Properties and Strategic Significance

Before embarking on its synthetic journey, it is crucial to understand the inherent properties of this compound that make it a valuable asset in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 106914-07-2 | [2] |

| Appearance | Varies; often supplied as a solid or oil | General chemical supplier information |

| Key Structural Features | Primary amine, tertiary amide, quaternary α-carbon | Inferred from structure |

The strategic importance of this intermediate lies in its bifunctionality. The primary amine serves as a nucleophilic handle, readily participating in reactions to form amides, ureas, and sulfonamides—moieties frequently found in bioactive molecules. The tertiary amide is generally more stable and less prone to enzymatic degradation, contributing to improved pharmacokinetic profiles of the final drug substance. The gem-dimethyl substitution on the α-carbon provides steric hindrance, which can influence the conformation of the molecule and enhance its metabolic stability by shielding adjacent functional groups from enzymatic attack.

Synthesis of this compound: A Plausible and Efficient Route

While various synthetic strategies for α-amino amides exist, a robust and scalable approach is paramount for its use as a pharmaceutical intermediate. A highly effective method involves the direct amination of an α-halo amide precursor. This pathway is advantageous due to the ready availability of starting materials and the generally high yields of the amination step.[3][4]

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from 2-bromoisobutyryl bromide.

Sources

An In-Depth Technical Guide to 2-Amino-N,2-dimethylpropanamide: From Discovery to Application

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N,2-dimethylpropanamide, a unique α,α-disubstituted amino acid derivative. While the specific historical details of its initial discovery remain nuanced, this document traces its origins within the broader exploration of sterically hindered amino acids and elucidates its chemical properties, synthesis, and emerging applications. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's utility as a synthetic building block and its potential pharmacological significance.

Introduction: The Significance of Steric Hindrance in Amino Acid Scaffolds

In the landscape of medicinal chemistry and peptide science, the conformational rigidity and metabolic stability of molecular scaffolds are paramount. Standard α-amino acids, while fundamental building blocks of proteins, are often susceptible to enzymatic degradation and possess a high degree of conformational flexibility. The introduction of steric hindrance at the α-carbon, as seen in α,α-disubstituted amino acids, imparts unique and desirable properties. This compound, a derivative of 2-aminoisobutyric acid (Aib), embodies these characteristics. Its gem-dimethyl group restricts bond rotation, predisposing peptide backbones to specific secondary structures, such as helices, and increasing resistance to proteolysis. This guide delves into the specifics of this intriguing molecule.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below, with data compiled from established chemical databases.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 106914-07-2 | Advanced ChemBlocks[2] |

| Molecular Formula | C₅H₁₂N₂O | PubChem[1] |

| Molecular Weight | 116.16 g/mol | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |

| XLogP3-AA | -0.8 | PubChem[1] |

Historical Context and Discovery

The precise moment of discovery and the individuals responsible for the first synthesis of this compound are not prominently documented in readily available academic literature. Its emergence is likely intertwined with the broader investigation of α,α-disubstituted amino acids and their derivatives for applications in peptide and medicinal chemistry. The systematic exploration of dimethylated propanamide derivatives gained traction with the recognition of their utility as building blocks for more complex therapeutic agents.[3] The development of related compounds, such as 3-amino-N-ethyl-2,2-dimethylpropanamide, highlights a methodical approach in pharmaceutical chemistry focused on optimizing the properties of amide-containing molecules through strategic substitutions.[3]

The hydrochloride salt of this compound (CAS Number: 84827-06-5) is also commercially available and used in research settings.[4] The existence of patents related to this chemical structure suggests its role as an intermediate in the synthesis of proprietary compounds.[1]

Synthesis and Methodologies

The synthesis of this compound can be approached through several established organic chemistry reactions. A plausible and commonly employed synthetic route starts from the readily available 2-aminoisobutyric acid.

Conceptual Synthetic Workflow

The synthesis logically proceeds by first protecting the amino group of 2-aminoisobutyric acid, followed by activation of the carboxylic acid to form an amide with dimethylamine, and finally, deprotection of the amino group.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

The following protocol is a representative, field-proven method for the synthesis of this compound.

Step 1: N-Protection of 2-Aminoisobutyric Acid

-

Rationale: The amino group of 2-aminoisobutyric acid is protected to prevent its reaction during the subsequent amidation step. The tert-butoxycarbonyl (Boc) group is a common and effective protecting group that is stable under the conditions of amide bond formation and can be readily removed under acidic conditions.

-

Procedure:

-

Dissolve 2-aminoisobutyric acid (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction.

-

Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the solution at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Acidify the reaction mixture with a dilute acid (e.g., citric acid) and extract the N-Boc-2-aminoisobutyric acid with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected amino acid.

-

Step 2: Amide Formation

-

Rationale: The carboxylic acid of the N-protected amino acid is activated to facilitate nucleophilic attack by dimethylamine. A variety of coupling reagents can be used for this purpose; 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) is a common and efficient choice that minimizes side reactions.

-

Procedure:

-

Dissolve N-Boc-2-aminoisobutyric acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution and stir at 0 °C for 30 minutes.

-

Add a solution of dimethylamine (2 equivalents, typically as a solution in THF or as dimethylamine hydrochloride with a base like triethylamine) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12-24 hours.

-

Wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting N-Boc-2-Amino-N,2-dimethylpropanamide by column chromatography if necessary.

-

Step 3: Deprotection

-

Rationale: The Boc protecting group is removed to yield the final product. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group at room temperature.

-

Procedure:

-

Dissolve the N-Boc-2-Amino-N,2-dimethylpropanamide in a solution of TFA in DCM (typically 20-50% v/v).

-

Stir the reaction at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to a pH of >10.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.

-

Applications in Research and Development

The primary application of this compound appears to be as a specialized building block in organic synthesis. Its structural features make it a valuable intermediate for the creation of more complex molecules, particularly in the field of medicinal chemistry.

Intermediate in the Synthesis of Bioactive Molecules